molecular formula C21H19N5O2S B2810045 N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941968-50-9

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No. B2810045
M. Wt: 405.48
InChI Key: NFGYPBWWWDRLNH-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including thiazolylindoles and related structures have been synthesized and characterized, with a focus on their potential cannabinoid receptor activity and structural elucidation through mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data (Westphal et al., 2015).
  • The development of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrates a methodical approach to creating novel structures with potential urease inhibition capabilities, supported by in vitro studies and in silico analysis (Nazir et al., 2018).

Biological Evaluation

  • Research on synthesis, characterization, and biological evaluation of compounds similar to the query reveals their antimicrobial activities. This includes the development of Schiff bases containing indole moiety and their derivatives, which exhibited good antioxidant and antimicrobial activity, highlighting the potential therapeutic applications of these compounds (Saundane & Mathada, 2015).

Molecular Docking and Computational Studies

  • Studies involving molecular docking and computational analysis have been conducted to evaluate the anti-inflammatory potential of indole acetamide derivatives, providing insights into their interactions with biological targets and the optimization of their molecular structures for enhanced activity (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-19(22-11-10-14-12-23-17-9-5-4-8-16(14)17)18-13-29-21(25-18)26-20(28)24-15-6-2-1-3-7-15/h1-9,12-13,23H,10-11H2,(H,22,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYPBWWWDRLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(3-phenylureido)thiazole-4-carboxamide

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